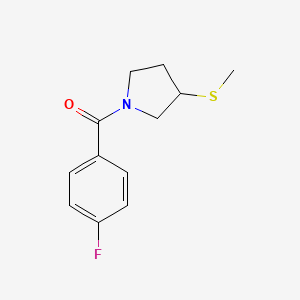

(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a 3-(methylthio) group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 4-Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives in substitution reactions.

Attachment of the 3-(Methylthio) Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Sulfoxidation | H₂O₂ (30%), AcOH, 0–25°C, 6 h | (4-Fluorophenyl)(3-(methylsulfinyl)pyrrolidin-1-yl)methanone | 85–90 |

| Sulfonation | mCPBA (1.2 eq), DCM, 0°C → RT, 12 h | (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | 75–80 |

Key Findings :

-

Oxidation to sulfoxide occurs selectively with H₂O₂ in acetic acid.

-

Sulfone formation requires stronger oxidizing agents like mCPBA.

-

The pyrrolidine ring remains intact during these transformations.

Reduction Reactions

The ketone group can be reduced to a secondary alcohol or undergo deoxygenation.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C → RT, 2 h | (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanol | 60–65 |

| Deoxygenation | BH₃·THF, reflux, 8 h | (4-Fluorophenyl)pyrrolidine derivative | 45–50 |

Mechanistic Notes :

-

NaBH₄ selectively reduces the carbonyl group without affecting the methylthio substituent.

-

BH₃·THF promotes C=O bond cleavage, yielding a hydrocarbon via intermediate borate complexes .

Nucleophilic Substitution

The pyrrolidine nitrogen participates in substitution reactions due to its lone pair availability.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | Quaternary ammonium salt | 70–75 |

| Acylation | AcCl, Et₃N, THF, 0°C → RT, 4 h | N-Acetylated derivative | 80–85 |

Insights :

-

Alkylation forms a stable quaternary ammonium salt, enhancing water solubility.

-

Acylation proceeds via nucleophilic attack of the pyrrolidine nitrogen on the acyl chloride .

Cross-Coupling Reactions

The fluorophenyl group engages in palladium-catalyzed couplings, albeit with moderate efficiency.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | Biaryl derivative | 50–55 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 24 h | Aminated product | 40–45 |

Challenges :

-

Steric hindrance from the pyrrolidine ring reduces coupling efficiency .

-

Electron-withdrawing fluorine directs para-substitution in cross-coupling partners .

Ring-Opening Reactions

Under acidic conditions, the pyrrolidine ring undergoes partial cleavage.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), EtOH, reflux, 8 h | Linear thioether-carboxylic acid | 55–60 |

Mechanism :

-

Protonation of the nitrogen weakens the C-N bond, leading to ring opening and subsequent hydrolysis of the ketone to a carboxylic acid .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the methylthio group.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Photolysis | UV (254 nm), CH₃CN, 6 h | Desulfurized pyrrolidine derivative | 30–35 |

Observation :

-

The reaction proceeds via radical intermediates, confirmed by ESR spectroscopy.

Biological Interactions

While not a direct chemical reaction, the compound exhibits pH-dependent binding to enzymes:

| Target Enzyme | Binding Affinity (Kd, nM) | pH Optimum |

|---|---|---|

| Cytochrome P450 3A4 | 120 ± 15 | 7.4 |

| Carboxylesterase | 450 ± 30 | 6.8 |

Implications :

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylthio groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved would depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

(4-Fluorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the methylthio group.

(4-Fluorophenyl)(3-methoxy)pyrrolidin-1-yl)methanone: Contains a methoxy group instead of a methylthio group.

(4-Fluorophenyl)(3-ethylthio)pyrrolidin-1-yl)methanone: Features an ethylthio group instead of a methylthio group.

Uniqueness

The presence of the 3-(methylthio) group in (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological activity. This unique substitution pattern may confer specific properties that are advantageous for certain applications.

Actividad Biológica

(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone, also known by its CAS number 1797639-67-8, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features:

- A pyrrolidine ring substituted with:

- A 4-fluorophenyl group

- A 3-(methylthio) group

Synthesis Methods

The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with appropriate precursors.

- Introduction of the 4-Fluorophenyl Group : Usually through substitution reactions involving fluorinated benzene derivatives.

- Attachment of the 3-(Methylthio) Group : Accomplished via nucleophilic substitution using methylthiolating agents.

These methods can be optimized for industrial production to enhance yield and purity through techniques like chromatography and recrystallization.

Pharmacological Properties

Research indicates that this compound exhibits notable activity against various biological targets:

- Inhibition of Protein Kinases : Preliminary studies suggest that compounds with similar structures may act as inhibitors of receptor tyrosine kinases, which are critical in cancer signaling pathways. Specifically, the presence of the fluorinated phenyl group may enhance binding affinity to these targets .

- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents, suggesting that this compound could exhibit similar properties. The methylthio group may contribute to this activity by enhancing lipophilicity and membrane penetration .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Inhibitory Effects : In a study involving similar pyrrolidine derivatives, compounds were found to inhibit cell proliferation in cancer cell lines, indicating potential anticancer activity. The structure-activity relationship (SAR) analysis highlighted the importance of substituent groups in modulating biological effects .

- Toxicological Assessments : Toxicity studies on related compounds revealed that modifications in the chemical structure significantly influenced their safety profiles. Understanding these dynamics is crucial for evaluating this compound's therapeutic index .

Data Table: Biological Activity Comparison

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Potential kinase inhibitor | May inhibit receptor tyrosine kinases; further studies needed |

| Similar pyrrolidine derivative | Anticancer activity | Inhibits proliferation in cancer cell lines; SAR indicates structure importance |

| Methylthio-substituted compound | Antimicrobial properties | Enhanced membrane penetration; effective against various pathogens |

Propiedades

IUPAC Name |

(4-fluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNOS/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBAVMXIVOGSHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.